Cas no 1803879-46-0 (1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one)

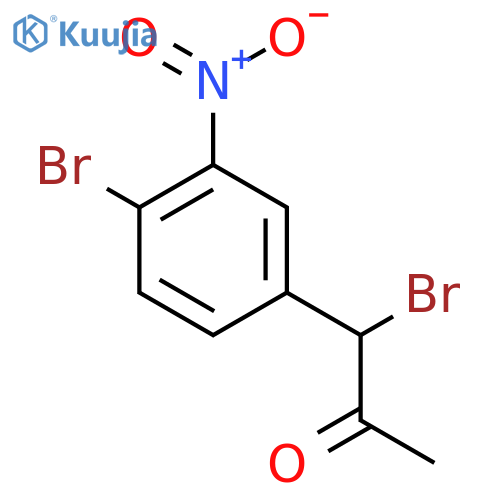

1803879-46-0 structure

商品名:1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one

CAS番号:1803879-46-0

MF:C9H7Br2NO3

メガワット:336.964781045914

CID:4975140

1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one

-

- インチ: 1S/C9H7Br2NO3/c1-5(13)9(11)6-2-3-7(10)8(4-6)12(14)15/h2-4,9H,1H3

- InChIKey: XTGYZHBJCDKHQV-UHFFFAOYSA-N

- ほほえんだ: BrC(C(C)=O)C1C=CC(=C(C=1)[N+](=O)[O-])Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 267

- トポロジー分子極性表面積: 62.9

- 疎水性パラメータ計算基準値(XlogP): 3

1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013019317-250mg |

1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one |

1803879-46-0 | 97% | 250mg |

475.20 USD | 2021-06-25 | |

| Alichem | A013019317-500mg |

1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one |

1803879-46-0 | 97% | 500mg |

839.45 USD | 2021-06-25 | |

| Alichem | A013019317-1g |

1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one |

1803879-46-0 | 97% | 1g |

1,490.00 USD | 2021-06-25 |

1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

1803879-46-0 (1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one) 関連製品

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 81216-14-0(7-bromohept-1-yne)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量